Nitrocyclohexane

C–H nitration metal nitrate catalysis selectivity optimization

Nitrocyclohexane (CAS 1122-60-7) is a secondary C-nitro compound with molecular formula C6H11NO2 and molecular weight 129.16 g/mol. It is a colorless liquid at ambient temperature with a density of 1.061 g/mL at 25 °C, a melting point of −34 °C, and a boiling point of 205.5–206 °C at 768 mmHg.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1122-60-7
Cat. No. B1678964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrocyclohexane
CAS1122-60-7
SynonymsNitrocyclohexane;  NSC 66277;  NSC-66277;  NSC66277
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[N+](=O)[O-]
InChIInChI=1S/C6H11NO2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2
InChIKeyNJNQUTDUIPVROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySol in alcohol, ligroin
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nitrocyclohexane CAS 1122-60-7: Technical Baseline and Procurement Profile for Secondary Nitroalkane Research and Industrial Sourcing


Nitrocyclohexane (CAS 1122-60-7) is a secondary C-nitro compound with molecular formula C6H11NO2 and molecular weight 129.16 g/mol [1]. It is a colorless liquid at ambient temperature with a density of 1.061 g/mL at 25 °C, a melting point of −34 °C, and a boiling point of 205.5–206 °C at 768 mmHg [2]. Its symmetrical cyclohexane scaffold confers a unique nitration profile: all twelve C–H bonds are equivalent, enabling mononitration without the formation of positional isomers, a structural advantage that distinguishes it from linear aliphatic nitroalkanes such as 2-nitroheptane or 3-nitropentane [3].

Nitrocyclohexane Procurement: Why Linear Nitroalkanes or Different Ring-Size Analogs Cannot Be Substituted Without Risk


Interchanging nitrocyclohexane with other secondary nitroalkanes—such as nitrocyclopentane, 2-nitroheptane, or 3-nitropentane—introduces substantial scientific and regulatory uncertainty. Within toxicological and carcinogenicity screening, these structurally related compounds exhibit divergent biological behaviors despite belonging to the same secondary nitroalkane class: in male F344 rat carcinogenicity assays, 2-nitrobutane and 3-nitropentane produced a highly significant incidence of hepatocarcinoma with metastases to the lungs, whereas primary nitroalkanes (e.g., 1-nitrobutane) were not carcinogenic [1]. Ring-size variation further alters thermochemical behavior; calorimetric studies demonstrate that nitro group/cycloalkane interaction parameters differ from those of linear n-alkane systems, with quasichemical parameters decreasing with chain length for 1-nitroalkanes and exhibiting distinct steric effects for 2-nitroalkanes [2]. These cross-study findings underscore that in-class substitution cannot be assumed for nitrocyclohexane without explicit validation, making compound-specific sourcing a prerequisite for reproducible research and compliant industrial application.

Nitrocyclohexane (CAS 1122-60-7) Procurement Evidence: Quantitative Differentiation from Comparators in Selectivity, Yield, and Industrial Feasibility


Nitrocyclohexane Versus Cyclohexane Baseline: C–H Nitration Selectivity in Fe(NO3)3·9H2O Catalyzed Systems

In a 2020 metal nitrate-catalyzed nitration system, nitrocyclohexane was produced from cyclohexane with 92% selectivity at 54% conversion [1]. This stands in contrast to earlier vapor-phase nitration approaches for higher molecular weight cycloalkanes, which were described as being 'in a less satisfactory state' due to competing thermal isomerization to alkenes and the formation of undesirable lower nitroalkanes [1]. The 92% selectivity benchmark represents a clear improvement over prior art and establishes a quantitative procurement criterion for catalyst evaluation studies.

C–H nitration metal nitrate catalysis selectivity optimization

Nitrocyclohexane Versus Cyclohexane Baseline: NHPI-Catalyzed Nitration Selectivity with tert-Butyl Nitrite

Under atmospheric pressure with tert-butyl nitrite as nitrating agent and N-hydroxyphthalimide (NHPI) as catalyst, nitrocyclohexane was obtained with 88.0% selectivity at 27.3% cyclohexane conversion [1]. Notably, earlier NHPI-catalyzed systems required large catalyst loadings (>10 mol%) due to NHPI decomposition to phthalic acid, whereas the tert-butyl nitrite approach enables milder conditions [2]. This selectivity-conversion profile provides a quantitative reference point against which alternative nitroalkane synthesis routes may be benchmarked.

N-hydroxyphthalimide catalysis tert-butyl nitrite atmospheric pressure nitration

Nitrocyclohexane Nef Reaction Yield: Cyclohexanone Production Benchmark Versus 1-Nitrobutane

In oxidative Nef reaction conditions using H2O2 and K2CO3 in methanol, nitrocyclohexane yielded cyclohexanone in 88% yield, compared to 1-nitrobutane which produced butanal in 76% yield under identical conditions [1]. Separately, using a NaH/bis(trimethylsilyl)peroxide protocol, nitrocyclohexane gave cyclohexanone in 70% yield, with the limitation that primary nitro compounds only succeeded under these conditions when benzylic [1]. The 12 percentage point yield advantage over 1-nitrobutane in the H2O2/K2CO3 system is a quantifiable differentiation relevant to synthetic route selection.

Nef reaction oxidative cleavage carbonyl synthesis

Nitrocyclohexane Hydrogenation Product Profile: Catalyst-Dependent Selectivity to C6 Value-Added Intermediates

Nitrocyclohexane hydrogenation yields distinct C6 products with catalyst-dependent selectivity: 5 wt% Pd/C converts nitrocyclohexane (97%) to cyclohexylamine with ~85% selectivity; 0.2 wt% Pt/TiO2 converts nitrocyclohexane to cyclohexanol (97% conversion, 40.6% selectivity); 5 wt% Pd/SWCNTs yields cyclohexanone oxime with 95% selectivity at 97% conversion; 15 wt% Co/SiO2 efficiently yields cyclohexanone . This tunable product distribution contrasts with linear nitroalkanes, whose hydrogenation does not access the six-membered carbocyclic products (e.g., cyclohexanone oxime, caprolactam precursors) that are central to nylon-6 manufacturing [1].

catalytic hydrogenation cyclohexanone oxime Pd/C Pt/TiO2 Co/SiO2

Nitrocyclohexane Versus Nitrocyclopentane: Physicochemical Property Differentiation for Solvent and Formulation Applications

Nitrocyclohexane exhibits a density of 1.061 g/mL at 25 °C and a boiling point of 205.5–206 °C (at 768 mmHg) . In comparison, nitrocyclopentane (CAS 2562-38-1) has a higher density of 1.086 g/mL and a significantly lower boiling point of 180 °C . The 25–26 °C higher boiling point and lower density of nitrocyclohexane reflect its larger ring size and different intermolecular packing, which affect distillation separation and solvent selection criteria. Additionally, nitrocyclohexane's vapor density is reported as 4.46 (vs air) and its refractive index n20/D is 1.462 [1][2].

density boiling point refractive index vapor density physicochemical comparison

Nitrocyclohexane High-Pressure Nitration Yield Benchmark: 64.5% Theoretical Yield from Cyclohexane

In a high-pressure continuous-flow nitration process (3,100 psi, ~100–200 °C, 35% aqueous HNO3, 4-minute residence time), nitrocyclohexane was obtained in 64.5% theoretical yield based on cyclohexane, with adipic acid formation reduced to only 1–10% [1]. This process (US 3,066,173) established that yields as high as 75% are achievable while suppressing over-oxidation to adipic acid, in contrast to earlier batch nitration methods that yielded substantial adipic acid byproduct and required reaction times upwards of two hours [1].

high-pressure nitration nitric acid process yield industrial synthesis

Nitrocyclohexane (CAS 1122-60-7): Validated Application Scenarios Supported by Quantitative Differentiation Evidence


C–H Nitration Catalyst Development and Benchmarking

Nitrocyclohexane is an optimal substrate for benchmarking novel C–H nitration catalysts due to its well-characterized selectivity baselines: 92% selectivity at 54% conversion in Fe(NO3)3·9H2O systems and 88% selectivity at 27.3% conversion in NHPI/tert-butyl nitrite systems [5]. Researchers can directly compare new catalytic methods against these established quantitative thresholds without isomer interference, as cyclohexane's twelve equivalent C–H bonds eliminate positional isomer complications inherent to linear alkane substrates [3].

Cyclohexanone Synthesis via Nef Reaction in Carbonyl Preparation Workflows

For synthetic laboratories requiring cyclohexanone, nitrocyclohexane offers a validated Nef reaction pathway with 88% yield under H2O2/K2CO3 oxidative conditions, outperforming linear nitroalkanes such as 1-nitrobutane (76% yield) . Alternative peroxide-based protocols yield 70% , providing multiple entry points for carbonyl synthesis optimization. Procurement of nitrocyclohexane for this application is justified by the 12 percentage point yield advantage over linear comparators.

Caprolactam and Nylon-6 Precursor Research via Catalytic Hydrogenation

Nitrocyclohexane hydrogenation enables tunable access to C6 value-added products critical to caprolactam and nylon-6 manufacturing. Using 5 wt% Pd/SWCNTs, cyclohexanone oxime—the immediate precursor to caprolactam—is obtained with 95% selectivity at 97% conversion . Alternative catalysts yield cyclohexylamine (85% selectivity with Pd/C) or cyclohexanol (40.6% selectivity with Pt/TiO2) . This product profile is uniquely accessible from the cyclohexane scaffold and cannot be replicated with linear nitroalkane feedstocks, making nitrocyclohexane a strategic procurement choice for polymer precursor research and pilot-scale evaluation [5].

Toxicology and Environmental Fate Studies of Secondary Nitroalkanes

Nitrocyclohexane serves as a critical comparator compound in secondary nitroalkane toxicology studies, where it has been evaluated alongside nitrocyclopentane, 2-nitroheptane, 3-nitropentane, and 2-nitrobutane for DNA repair induction in rat hepatocytes and hepatocarcinogenicity in F344 rats . Given the divergent carcinogenicity profiles within this class—with 2-nitrobutane and 3-nitropentane producing significant hepatocarcinoma incidence—nitrocyclohexane's inclusion as a structurally distinct secondary nitroalkane (cyclic vs. linear; six-membered ring vs. other ring sizes) is essential for structure-activity relationship (SAR) analyses in regulatory toxicology and environmental fate assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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